molecular formula C13H18N2O2S B8143525 3-(4-Methylbenzenesulfonyl)-3-azabicyclo[3.2.0]heptan-6-amine

3-(4-Methylbenzenesulfonyl)-3-azabicyclo[3.2.0]heptan-6-amine

Cat. No.: B8143525
M. Wt: 266.36 g/mol
InChI Key: KGDDKJQUWQMILK-UHFFFAOYSA-N
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Description

3-(4-Methylbenzenesulfonyl)-3-azabicyclo[320]heptan-6-amine is a complex organic compound featuring a bicyclic structure with a sulfonyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzenesulfonyl)-3-azabicyclo[3.2.0]heptan-6-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the bicyclic core: This can be achieved through a cyclization reaction, often involving a Diels-Alder reaction or a similar cycloaddition process.

    Introduction of the sulfonyl group: This step typically involves the sulfonylation of the bicyclic core using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

    Introduction of the amine group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzenesulfonyl)-3-azabicyclo[3.2.0]heptan-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonyl or amine groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(4-Methylbenzenesulfonyl)-3-azabicyclo[3.2.0]heptan-6-amine has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, particularly those with bicyclic structures.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzenesulfonyl)-3-azabicyclo[3.2.0]heptan-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amine groups can form hydrogen bonds or ionic interactions with these targets, potentially modulating their activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.2.0]heptane: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    4-Methylbenzenesulfonamide: Lacks the bicyclic structure, which may affect its binding properties and reactivity.

Uniqueness

3-(4-Methylbenzenesulfonyl)-3-azabicyclo[320]heptan-6-amine is unique due to the combination of its bicyclic structure and the presence of both sulfonyl and amine groups

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.2.0]heptan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-9-2-4-11(5-3-9)18(16,17)15-7-10-6-13(14)12(10)8-15/h2-5,10,12-13H,6-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDDKJQUWQMILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C3C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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